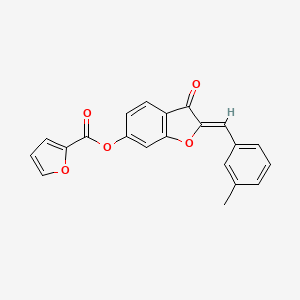![molecular formula C14H10F3N3OS2 B6478745 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide CAS No. 905772-99-8](/img/structure/B6478745.png)
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide is a synthetically derived compound notable for its distinct molecular structure This compound is characterized by a complex arrangement featuring both aromatic and heterocyclic components, making it a point of interest in various scientific research fields
Preparation Methods
The synthetic preparation of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide typically involves multi-step organic synthesis routes. One common approach begins with the synthesis of the pyridine core, incorporating thiophene and trifluoromethyl groups via directed ortho metalation (DOM) and subsequent functional group manipulations. The nitrile group is introduced through a reaction with a suitable cyanating agent, and finally, the sulfenyl and acetamide groups are appended through nucleophilic substitution and amidation reactions, respectively.
Industrial production of this compound, though intricate, usually adopts streamlined continuous flow processes that maintain reaction conditions like temperature, pressure, and pH meticulously controlled to ensure high yield and purity. Catalysts and solvents are selected based on their ability to facilitate these complex transformations efficiently and economically.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, primarily driven by the reactive functional groups it possesses:
Oxidation and Reduction
: The thiophene and sulfanyl groups make the compound susceptible to oxidation, forming sulfoxides or sulfones, and reduction to thioethers.
Substitution
: Halogenation, nitration, and alkylation reactions are common, particularly on the pyridine and thiophene rings, modifying the electronic properties of the molecule.
Addition
: The presence of the cyano group allows for nucleophilic addition reactions, forming amides, esters, or carboxylic acids under suitable conditions.
Common reagents include strong oxidizing agents like potassium permanganate for oxidations and reducing agents like lithium aluminium hydride for reductions. Products from these reactions can vary widely, often forming more functionalized derivatives or even completely transformed molecules with new bioactive properties.
Scientific Research Applications
The diverse reactivity of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide makes it valuable in various fields:
Chemistry
: Used as an intermediate in the synthesis of more complex molecules, especially in the development of new materials.
Biology
: Studied for its potential as a pharmacophore in drug design due to its ability to interact with biological macromolecules.
Medicine
: Evaluated for its efficacy in targeting specific pathways in diseases, particularly those involving inflammation or cancer.
Industry
: Utilized in the development of specialty chemicals, agrochemicals, and advanced polymers.
Mechanism of Action
The compound’s mechanism of action hinges on its ability to interact with various molecular targets within biological systems. It may bind to enzyme active sites, inhibit or activate signaling pathways, and modulate receptor functions. The trifluoromethyl group enhances metabolic stability and bioavailability, while the cyano and acetamide groups facilitate hydrogen bonding with target proteins, crucial for its biological activity.
Comparison with Similar Compounds
Compared to similar compounds like 2-{[3-cyano-6-(pyridin-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide or 2-{[3-cyano-6-(thiophen-2-yl)-4-(fluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide, this compound offers unique advantages:
Electronic Effects
: The combination of the cyano and trifluoromethyl groups imparts distinct electronic properties, influencing reactivity and interactions.
Biological Activity
: Differences in biological targets and efficacy due to subtle variations in structure.
Stability and Reactivity
: Enhanced chemical stability and reactivity profile compared to its analogs, making it more suitable for certain applications.
This compound’s distinctiveness lies in its specific substitution pattern and functional groups, which together contribute to a versatile chemical and biological profile.
Properties
IUPAC Name |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3OS2/c1-19-12(21)7-23-13-8(6-18)9(14(15,16)17)5-10(20-13)11-3-2-4-22-11/h2-5H,7H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDADOZHVSYYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6478682.png)
![ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6478690.png)
![(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6478695.png)
![4-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B6478699.png)
![9-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6478712.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6478716.png)
![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B6478729.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6478736.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B6478748.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B6478749.png)
![(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6478756.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B6478774.png)
